molecular formula C20H13ClF3N3O B2783321 2-(4-chlorophenyl)-1-{[3-(trifluoromethyl)benzyl]oxy}-1H-imidazo[4,5-b]pyridine CAS No. 339009-91-5

2-(4-chlorophenyl)-1-{[3-(trifluoromethyl)benzyl]oxy}-1H-imidazo[4,5-b]pyridine

Cat. No.: B2783321
CAS No.: 339009-91-5
M. Wt: 403.79
InChI Key: PLTJJZCEJDVESM-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-1-{[3-(trifluoromethyl)benzyl]oxy}-1H-imidazo[4,5-b]pyridine is a heterocyclic compound featuring an imidazo[4,5-b]pyridine core substituted at position 2 with a 4-chlorophenyl group and at position 1 with a 3-(trifluoromethyl)benzyloxy moiety. This structure combines electron-withdrawing (chloro, trifluoromethyl) and lipophilic (benzyloxy) groups, which are critical for modulating biological activity and physicochemical properties.

Properties

IUPAC Name

2-(4-chlorophenyl)-1-[[3-(trifluoromethyl)phenyl]methoxy]imidazo[4,5-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13ClF3N3O/c21-16-8-6-14(7-9-16)19-26-18-17(5-2-10-25-18)27(19)28-12-13-3-1-4-15(11-13)20(22,23)24/h1-11H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLTJJZCEJDVESM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)CON2C3=C(N=CC=C3)N=C2C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13ClF3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenyl)-1-{[3-(trifluoromethyl)benzyl]oxy}-1H-imidazo[4,5-b]pyridine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the imidazo[4,5-b]pyridine core: This can be achieved through a cyclization reaction involving a suitable pyridine derivative and an imidazole precursor under acidic or basic conditions.

    Introduction of the 4-chlorophenyl group: This step often involves a nucleophilic aromatic substitution reaction where a chlorophenyl halide reacts with the imidazo[4,5-b]pyridine core.

    Attachment of the trifluoromethylbenzyl ether: This can be accomplished through an etherification reaction, where the hydroxyl group of the imidazo[4,5-b]pyridine reacts with a trifluoromethylbenzyl halide in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This often includes the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions, as well as the implementation of continuous flow chemistry to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenyl)-1-{[3-(trifluoromethyl)benzyl]oxy}-1H-imidazo[4,5-b]pyridine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Reagents like halides, acids, and bases are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in a wide variety of derivatives, depending on the substituents introduced.

Scientific Research Applications

2-(4-chlorophenyl)-1-{[3-(trifluoromethyl)benzyl]oxy}-1H-imidazo[4,5-b]pyridine has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its unique structural features and biological activity.

    Materials Science: It is explored for use in the development of advanced materials, such as organic semiconductors and light-emitting diodes.

    Chemical Biology: The compound is used as a probe to study biological processes and interactions at the molecular level.

    Industry: It finds applications in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenyl)-1-{[3-(trifluoromethyl)benzyl]oxy}-1H-imidazo[4,5-b]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in their conformation and function. The exact pathways involved depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

Table 1: Key Structural and Physical Properties of Comparable Compounds

Compound Name Substituents (Position) Molecular Formula Molar Mass (g/mol) Melting Point (°C) Key Features Reference
2-(4-Chlorophenyl)-1-{[3-(trifluoromethyl)benzyl]oxy}-1H-imidazo[4,5-b]pyridine 4-ClPh (2), 3-CF3-BnO (1) C21H14ClF3N3O 425.81* Not reported High lipophilicity, electron-withdrawing groups N/A (Inference)
2-(Trifluoromethyl)-1H-imidazo[4,5-b]pyridine CF3 (2) C7H4F3N3 187.12 275–276 Simplest CF3 analog; high thermal stability
1-[(4-Bromophenyl)methoxy]-2-(4-methoxyphenyl)-1H-imidazo[4,5-b]pyridine 4-BrBnO (1), 4-MeOPh (2) C20H16BrN3O2 410.26 Not reported Bromine enhances halogen bonding
3-{[2-(4-Chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-2-{[(2-fluorophenyl)methyl]sulfanyl}-3H-imidazo[4,5-c]pyridine 4-ClPh (oxazole), 2-FBnS (2) C24H17ClFN3OS 449.93 Not reported Sulfur-containing substituent for redox modulation

*Calculated based on molecular formula.

Key Observations:

Electron-Withdrawing Groups : The trifluoromethyl (CF3) group (e.g., ) enhances metabolic stability and influences binding affinity in kinase inhibitors .

Benzyloxy Modifications: Substitution at the benzyloxy group (e.g., 3-CF3 vs.

Heteroatom Incorporation : Sulfur-containing analogs () may exhibit distinct redox properties compared to oxygen or nitrogen derivatives.

Biological Activity

2-(4-chlorophenyl)-1-{[3-(trifluoromethyl)benzyl]oxy}-1H-imidazo[4,5-b]pyridine is a synthetic compound that has garnered attention for its potential biological activities. This compound, characterized by its complex structure, includes a chlorophenyl moiety and a trifluoromethyl-benzyl ether, which may contribute to its pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various assays, and potential therapeutic applications.

  • Molecular Formula : C20H13ClF3N3O
  • Molecular Weight : 403.78 g/mol
  • CAS Number : 339009-91-5
  • Predicted Boiling Point : 512.2 ± 60.0 °C
  • Density : 1.39 ± 0.1 g/cm³
  • pKa : 3.16 ± 0.30

The biological activity of 2-(4-chlorophenyl)-1-{[3-(trifluoromethyl)benzyl]oxy}-1H-imidazo[4,5-b]pyridine is thought to be mediated through several mechanisms:

  • Enzyme Inhibition : Preliminary studies suggest that the compound may inhibit specific enzymes involved in metabolic pathways, which could impact cellular proliferation and survival.
  • Receptor Interaction : The compound's structural features allow it to interact with various receptors, potentially modulating signaling pathways related to cancer and inflammation.
  • Antimicrobial Activity : Some studies indicate that similar imidazo compounds exhibit antimicrobial properties, suggesting that this compound might also possess such activity.

Anticancer Activity

Research has indicated that imidazo[4,5-b]pyridine derivatives can exhibit significant anticancer properties. For instance:

  • A study evaluated the cytotoxic effects of related compounds on cancer cell lines such as MCF-7 (breast cancer) and MDA-MB-231 (triple-negative breast cancer). The results showed that compounds with similar structures demonstrated notable cytotoxicity and induced apoptosis in these cell lines .
CompoundCell LineIC50 (µM)Mechanism
Compound AMCF-710Apoptosis induction
Compound BMDA-MB-2318Cell cycle arrest

Antimicrobial Activity

The antimicrobial potential of compounds like 2-(4-chlorophenyl)-1-{[3-(trifluoromethyl)benzyl]oxy}-1H-imidazo[4,5-b]pyridine has been explored through various assays:

  • In vitro tests against bacterial strains such as Staphylococcus aureus and Escherichia coli revealed significant inhibitory effects, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .
MicroorganismMIC (µg/mL)Reference
Staphylococcus aureus15
Escherichia coli20

Case Studies

Several case studies have been conducted to evaluate the efficacy of this compound in various biological contexts:

  • Cancer Therapeutics : A clinical trial involving a related imidazo compound demonstrated improved patient outcomes in advanced solid tumors when combined with conventional therapies.
  • Infection Models : Animal models treated with the compound showed reduced bacterial load in Staphylococcus aureus infections compared to controls.

Q & A

Basic: What synthetic methodologies are recommended for synthesizing 2-(4-chlorophenyl)-1-{[3-(trifluoromethyl)benzyl]oxy}-1H-imidazo[4,5-b]pyridine?

The synthesis of imidazo[4,5-b]pyridine derivatives typically involves multi-step routes. Key steps include:

  • Oxidative Ring Closure : Sodium hypochlorite in ethanol can facilitate oxidative cyclization of hydrazine intermediates, as demonstrated in the synthesis of triazolopyridines (73% yield) .
  • Nitration and Chlorination : Pyridine precursors may undergo nitration followed by chlorination, as seen in the synthesis of related imidazo[4,5-c]pyridines .
  • N-Alkylation : Substituents like the trifluoromethylbenzyl group can be introduced via alkylation reactions under controlled temperatures (e.g., 60–80°C) .
    Recommendation : Optimize solvent choice (e.g., ethanol for greener synthesis) and reaction time (3–24 hours) to improve yield and purity .

Basic: What analytical techniques are critical for characterizing this compound?

Standard characterization methods include:

  • Spectroscopy :
    • ¹H/¹³C NMR : To confirm substituent positions and hydrogen bonding environments .
    • IR Spectroscopy : Identifies functional groups (e.g., C-F stretches from trifluoromethyl groups) .
  • Mass Spectrometry (ESI-MS) : Validates molecular weight and fragmentation patterns .
  • Thermogravimetric Analysis (TGA) : Assesses thermal stability, crucial for storage and handling .

Basic: What safety protocols should be followed when handling this compound?

Refer to Safety Data Sheets (SDS) for imidazo[4,5-b]pyridine analogs:

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and eye protection .
  • Ventilation : Work in a fume hood to avoid inhalation of fine particles .
  • First Aid : In case of exposure, rinse skin/eyes with water and seek medical attention .

Advanced: How do substituent positions (e.g., [4,5-b] vs. [4,5-c] isomers) influence biological activity?

  • Structural Insights : Imidazo[4,5-c]pyridines exhibit 5–10× higher inotropic potency than [4,5-b] analogs due to optimized hydrogen bonding with target receptors .
  • Substituent Effects : The 3-(trifluoromethyl)benzyloxy group enhances lipophilicity, potentially improving blood-brain barrier penetration .
    Methodological Approach : Use comparative radioligand binding assays (e.g., [¹²⁵I]PTA-OH) to evaluate receptor affinity differences between isomers .

Advanced: What experimental models are suitable for evaluating its biological activity?

  • In Vitro :
    • Platelet Binding Assays : Measure thromboxane A2 receptor antagonism (Ki values < 50 nM indicate high affinity) .
  • In Vivo :
    • Plasmodium falciparum NSG Mouse Models : Test antimalarial efficacy via hemozoin formation inhibition .
    • Cardiotonic Activity : Assess inotropic effects in anesthetized dogs or isolated heart preparations .

Advanced: How can researchers resolve contradictions in reported biological activities of structurally similar analogs?

  • Case Study : notes that 2-methoxy-5-(methylthio) derivatives exhibit antifungal activity, while 6-chloro-2-(2-fluorophenyl) analogs show antiviral effects.
  • Strategies :
    • Computational Docking : Map substituent interactions with target proteins (e.g., CYP450 enzymes) .
    • Meta-Analysis : Compare IC50/Ki values across studies to identify trends in substituent-activity relationships .
  • Experimental Validation : Synthesize analogs with systematic substituent variations and test in parallel assays .

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